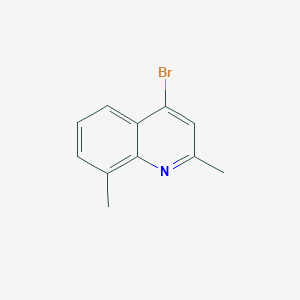

4-Bromo-2,8-dimethylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-7-4-3-5-9-10(12)6-8(2)13-11(7)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWILRJMGQJUZIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590587 | |

| Record name | 4-Bromo-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203506-39-2 | |

| Record name | 4-Bromo-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2,8-dimethylquinoline: Synthesis, Characterization, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Strategic Role of 4-Bromo-2,8-dimethylquinoline

The quinoline core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates. Its rigid, bicyclic aromatic system provides a versatile scaffold for the spatial presentation of pharmacophoric elements, enabling interaction with a wide array of biological targets. The strategic functionalization of this core is paramount in tuning a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This technical guide focuses on This compound (CAS Number: 203506-39-2), a valuable, yet under-documented, building block for drug discovery. The presence of a bromine atom at the C4-position offers a highly versatile synthetic handle for a multitude of cross-coupling reactions, allowing for the systematic elaboration of the quinoline core. The methyl groups at the C2 and C8 positions provide steric and electronic modulation, influencing both the reactivity of the scaffold and its potential interactions with target proteins.

This document serves as a comprehensive resource for researchers, providing a validated, albeit proposed, synthetic pathway, a detailed analysis of its physicochemical and spectral properties, and a practical guide to its application in the synthesis of diverse compound libraries for drug development programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in synthesis and analysis. The following data for this compound is compiled from vendor information and predictive modeling based on its structure.

| Property | Value | Source/Method |

| CAS Number | 203506-39-2 | [1] |

| Molecular Formula | C₁₁H₁₀BrN | [1] |

| Molecular Weight | 236.11 g/mol | [1] |

| Appearance | Solid (predicted) | [1] |

| InChI Key | KWILRJMGQJUZIQ-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(Br)=C2C=CC=C(C2=N1)C | [1] |

| Predicted ¹H NMR | See Table 2 | - |

| Predicted ¹³C NMR | See Table 3 | - |

| Mass Spectrum (EI) | Predicted m/z: 235/237 (M+, Br isotopes) | - |

Predicted Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz) Note: Chemical shifts (δ) are estimated and coupling constants (J) are typical values.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-8.0 | d | 1H | H5 | Perianneling effect of the C4-Br and deshielding from the quinoline nitrogen. |

| ~7.5-7.7 | m | 2H | H6, H7 | Aromatic protons on the benzo- portion of the quinoline ring. |

| ~7.3 | s | 1H | H3 | Singlet due to adjacent C2 and C4 substitutions. |

| ~2.7 | s | 3H | C8-CH₃ | Aromatic methyl group, potentially deshielded by proximity to the quinoline nitrogen. |

| ~2.6 | s | 3H | C2-CH₃ | Aromatic methyl group at the C2 position. |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz) Note: Chemical shifts (δ) are estimated.

| Chemical Shift (δ, ppm) | Assignment |

| ~159 | C2 |

| ~148 | C8a |

| ~145 | C4 |

| ~135 | C8 |

| ~130 | C7 |

| ~128 | C5 |

| ~125 | C6 |

| ~123 | C4a |

| ~122 | C3 |

| ~25 | C2-CH₃ |

| ~18 | C8-CH₃ |

Proposed Synthesis of this compound

A robust and logical synthetic route to this compound involves a two-step sequence: the initial construction of the quinolin-4-one core via the Conrad-Limpach synthesis, followed by bromination to install the key synthetic handle at the C4-position.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2,8-Dimethylquinolin-4(1H)-one via Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a classic and reliable method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones) from anilines and β-ketoesters.[2][3] The reaction proceeds via an initial condensation to form an enamine intermediate, which then undergoes a thermal cyclization at high temperatures.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2-methylaniline (1.0 eq.), ethyl acetoacetate (1.1 eq.), and a high-boiling inert solvent such as Dowtherm A or mineral oil.[4] Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

-

Condensation: Heat the mixture to approximately 140-150 °C. Water will begin to collect in the Dean-Stark trap as the enamine intermediate is formed. Continue heating until no more water is evolved.

-

Cyclization: Increase the temperature of the reaction mixture to ~250 °C.[3] Maintain this temperature for 30-60 minutes to effect the thermal cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Allow the reaction mixture to cool to below 100 °C. While still warm, pour the mixture into a large volume of hexanes or another non-polar solvent to precipitate the product. Filter the resulting solid, wash thoroughly with hexanes to remove the high-boiling solvent, and dry under vacuum. The crude 2,8-dimethylquinolin-4(1H)-one can be further purified by recrystallization from ethanol or a similar solvent.

Step 2: Bromination of 2,8-Dimethylquinolin-4(1H)-one

The conversion of the quinolin-4-one to the 4-bromoquinoline is a crucial step that installs the reactive handle for subsequent diversification. This transformation is effectively achieved using a phosphorus-based brominating agent, such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).[5][6]

Protocol:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,8-dimethylquinolin-4(1H)-one (1.0 eq.) in a suitable solvent such as toluene or xylene.

-

Reagent Addition: Add phosphorus oxybromide (POBr₃) (1.5 - 2.0 eq.) to the suspension.[5]

-

Reaction: Heat the reaction mixture to reflux (typically 110-140 °C depending on the solvent) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Basify the acidic aqueous solution with a saturated sodium bicarbonate or dilute sodium hydroxide solution to a pH of ~8-9. A solid precipitate should form. Filter the solid, wash with cold water, and dry. The crude this compound can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

Application in Drug Discovery: A Versatile Synthetic Building Block

The synthetic utility of this compound lies in the reactivity of its C4-bromine atom, which serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the rapid and efficient construction of diverse molecular libraries.[7][8]

Caption: Key cross-coupling reactions utilizing this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.[9] This reaction is instrumental in synthesizing 4-aryl- and 4-heteroarylquinolines, which are prevalent motifs in kinase inhibitors and other targeted therapies.

Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/ethanol/water).

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction is highly valuable for accessing 4-aminoquinoline derivatives, a class of compounds known for their antimalarial and anticancer activities.

Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired primary or secondary amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction: Seal the reaction vessel and heat to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired 4-amino-2,8-dimethylquinoline derivative.

Conclusion

This compound stands as a potent and versatile building block for the synthesis of novel, skeletally diverse compound libraries. While its direct synthesis and characterization are not extensively documented, established synthetic methodologies provide a clear and reliable pathway for its preparation. The true value of this molecule is realized in its application as a synthetic intermediate, where the C4-bromine atom enables facile entry into a vast chemical space through robust and predictable cross-coupling reactions. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this compound into their drug discovery programs, accelerating the development of next-generation therapeutics.

References

Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry, 18(4), 207750. [2] Patel, H. U., & Gediya, P. A. (2014). Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one by Various Conventional and Microwave Methods. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229. [11] Ökten, S., et al. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. [3] Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. [12] Abbas, M., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(22), 6895. [13] Al-Masoudi, N. A., et al. (2024). Nano-sized mixed ligand [4-bromo-2-(quinolin-2-yliminomethyl)-phenol imine-phenanthroline] Ru(III) complex for medicinal applications. Justia Patents. Al-Mulla, A. (2017). Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy and 2-methyl-4-hydroxy quinolines. Indian Journal of Chemistry - Section B, 56B(4), 433-439. [14] Organic Syntheses. (n.d.). 2,4-DIMETHYLQUINOLINE. [5] Manabe, Y. (2024). Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide). Chemia. [6] Golding, D. R. V., & Senear, A. E. (1947). Phosphorus oxybromide as a brominating agent; bromopyrimidines. The Journal of Organic Chemistry, 12(2), 293. [1] Sigma-Aldrich. (n.d.). This compound. [4] Maguire, M. P., et al. (2014). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH Public Access. [15] Kumar, A., et al. (2016). Phosphorous Oxybromide. ResearchGate. [16] Kumar, S., & Singh, R. (2015). Recent advances in the synthesis of quinolines. RSC Advances, 5(76), 61869-61895. [17] Heindel, N. D., et al. (1968). Cyclization of aniline-acetylenedicarboxylate adducts. A modified Conrad-Limpach method for the synthesis of potential antimalarials. Journal of Medicinal Chemistry, 11(6), 1218-1221. [18] Eisai R&D Management Co., Ltd. (2019). High-purity quinoline derivative and method for manufacturing same. Google Patents. [9] Li, W., et al. (2013). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. ResearchGate. [19] Guran, C., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Molecules, 14(9), 3349-3361. [20] Council of Scientific & Industrial Research. (2007). An improved process for the synthesis of quinoline derivatives. Google Patents. Green, N., et al. (2021). Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. ACS Medicinal Chemistry Letters, 12(11), 1746-1752. [21] Fakhfakh, M. A., et al. (2003). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: Preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. ResearchGate. [22] Wang, D., et al. (2016). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. The Journal of Organic Chemistry, 81(4), 1478-1486. [23] Chen, C., et al. (2012). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Venugopala, K. N., et al. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. Molecules, 26(9), 2724. [24] Burke, M. D., et al. (2003). A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially. Journal of the American Chemical Society, 125(46), 13978-13983. [25] Reddy, B. V. S., et al. (2017). Functionality elaboration of 4-bromo-quinolines. ResearchGate. [10] Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329. [7] Fluorochem. (n.d.). High-Purity Chemical Building Blocks for Drug Discovery & Synthesis. [26] Janssen Pharmaceutica N.V. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives. Google Patents. [8] BenchChem. (n.d.). The Versatility of 3-Bromoquinoline: A Keystone Building Block in Organic Synthesis. [27] De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 31, 104560. [28] Array Biopharma Inc. (2016). Compounds and compositions as protein kinase inhibitors. Google Patents. [29] PubChem. (n.d.). 4-bromo-N,N-dimethylaniline.

Sources

- 1. synarchive.com [synarchive.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]

- 6. Phosphorus oxybromide as a brominating agent; bromopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. patents.justia.com [patents.justia.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Cyclization of aniline-acetylenedicarboxylate adducts. A modified Conrad-Limpach method for the synthesis of potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. US10259791B2 - High-purity quinoline derivative and method for manufacturing same - Google Patents [patents.google.com]

- 19. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. portals.broadinstitute.org [portals.broadinstitute.org]

- 25. researchgate.net [researchgate.net]

- 26. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 27. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 29. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Bromo-2,8-dimethylquinoline

For: Researchers, Scientists, and Drug Development Professionals

Subject: 4-Bromo-2,8-dimethylquinoline (CAS No. 203506-39-2)

Introduction

This compound is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry and materials science. While commercially available, this specific compound remains largely uncharacterized in public scientific literature, presenting both a challenge and an opportunity for novel research. This technical guide serves as a comprehensive roadmap for the full physicochemical characterization of this compound.

As a Senior Application Scientist, my objective is not merely to present data, but to provide a methodological framework. This document outlines the critical physical properties to be determined, details the self-validating experimental protocols necessary to obtain reliable data, and explains the scientific rationale behind each step. We will proceed as if approaching a novel substance, establishing a foundational dataset that will empower future research and development endeavors.

Core Molecular Identifiers

A baseline characterization begins with the compound's fundamental molecular properties. These values are primarily calculated and serve as the theoretical basis for all subsequent experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrN | |

| Molecular Weight | 236.11 g/mol | |

| CAS Number | 203506-39-2 | |

| Physical Form | Solid (at STP) | |

| Storage | Sealed in dry, 2-8°C | [1] |

Section 1: Foundational Physical Properties & Experimental Determination

The macroscopic physical properties of a compound, such as its melting point and solubility, are dictated by its molecular structure and the resulting intermolecular forces. Determining these properties is the first step in experimental characterization, offering critical insights into purity, stability, and potential applications in formulation.

Melting Point Analysis

The melting point is a critical indicator of a compound's purity.[2] A sharp, narrow melting range (typically < 2°C) is indicative of a high-purity substance, whereas a broad, depressed range suggests the presence of impurities, which disrupt the crystal lattice.[2] The experimental value for this compound is not currently reported in the literature.

The choice of a capillary-based method is standard for crystalline organic solids due to its small sample requirement, procedural simplicity, and the enclosed environment which prevents sample loss or sublimation. A slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

-

Sample Preparation: Ensure the solid sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Capillary Loading: Introduce a small amount of the powdered sample into the open end of a capillary tube. Pack the sample into the sealed end by tapping the tube gently or by dropping it through a long glass tube. The final packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Initial Scan (Optional but Recommended): Heat the sample rapidly (10-15°C/min) to determine an approximate melting range. This saves time during the precise measurement.

-

Accurate Determination: Using a fresh sample, heat the apparatus quickly to about 20°C below the approximate melting point found in the previous step.

-

Slow Heating: Decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts into a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Solubility is a fundamental property that governs a compound's behavior in various media, which is paramount for applications in drug delivery, reaction chemistry, and purification. Specific solubility data for this compound is not available. However, based on the "like dissolves like" principle, we can form a strong hypothesis. The molecule possesses a large, relatively nonpolar aromatic quinoline core, suggesting good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[3] Its ability to act as a hydrogen bond acceptor (via the nitrogen atom) may impart slight solubility in polar protic solvents, though this is likely limited. It is expected to be poorly soluble in water.[4][5]

A quantitative solubility assessment requires establishing a saturated solution at a constant temperature to achieve thermodynamic equilibrium. Subsequent analysis of the supernatant by a concentration-dependent technique like HPLC or UV-Vis spectroscopy provides a precise measure of the amount of solute dissolved. This method is superior to simple visual inspection as it is quantitative and reproducible.

-

Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 2.0 mL) of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the sealed vial in a constant temperature shaker or water bath (e.g., 25°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed to pellet the excess undissolved solid.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC with a UV detector).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L.

Section 2: Spectroscopic & Structural Elucidation

Spectroscopic analysis provides an unambiguous confirmation of a molecule's chemical structure. For a novel or uncharacterized compound, a full suite of spectroscopic data is required to confirm its identity and provide a reference for future studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons and the two methyl groups.

-

Aromatic Region (δ 7.0-8.5 ppm): The four protons on the quinoline ring system will appear in this region. Their specific chemical shifts and coupling patterns (doublets, triplets) will depend on their position relative to the nitrogen, bromine, and methyl substituents.

-

Methyl Protons (δ 2.5-3.0 ppm): Two distinct singlet signals are expected, each integrating to 3 protons. The C2-methyl group, being adjacent to the nitrogen atom, is likely to be slightly downfield compared to the C8-methyl group.

The proton-decoupled ¹³C NMR spectrum should display 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule.

-

Aromatic Carbons (δ 110-160 ppm): Nine signals are expected in this range for the quinoline ring carbons. The carbon bearing the bromine atom (C4) will be significantly influenced by the halogen's electronic effects.

-

Methyl Carbons (δ 15-25 ppm): Two signals are expected for the C2- and C8-methyl carbons.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline aromatic system.

-

~1300-1000 cm⁻¹: C-H in-plane bending.

-

~900-675 cm⁻¹: Aromatic C-H out-of-plane bending, which can be diagnostic of the substitution pattern.

-

~600-500 cm⁻¹: C-Br stretching vibration.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Collection: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: General workflows for spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and providing structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the presence of a single bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[6] For C₁₁H₁₀BrN, these peaks will be at m/z 235 (for the ⁷⁹Br isotope) and m/z 237 (for the ⁸¹Br isotope). This M/M+2 pattern is a definitive signature for a monobrominated compound.

-

Fragmentation: Common fragmentation pathways could include the loss of a bromine radical (M-Br) or the loss of a methyl radical (M-CH₃), which would also exhibit the characteristic bromine isotopic pattern.

-

Sample Introduction: Dissolve a small amount of the sample in a volatile organic solvent and inject it into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.

-

Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are accelerated into the mass analyzer, which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

While this compound is an accessible chemical entity, its physical properties are not well-documented. This guide provides the necessary theoretical framework and detailed, validated experimental protocols for researchers to undertake a comprehensive characterization. By systematically determining the melting point, solubility profile, and full spectroscopic signature (NMR, FTIR, MS), a robust and reliable dataset can be established. This foundational work is an indispensable prerequisite for the confident application of this compound in drug discovery, synthesis, and materials science, ensuring both reproducibility and scientific integrity in future studies.

References

-

Physical Properties of Organic Compounds | Overview & Examples - Lesson. (n.d.). Study.com. Retrieved January 11, 2026, from [Link]

-

Physical Properties of Organic Compounds 1. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]

-

LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. (2023, September 24). Chemistry LibreTexts. Retrieved from [Link]

-

FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Quinoline. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

-

Quinoline. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM. FITR: Fourier transform infrared spectroscopy. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2021). MDPI. Retrieved from [Link]

-

Physical Properties of Organic Compounds | Overview & Examples. (n.d.). Study.com. Retrieved January 11, 2026, from [Link]

-

2.6: Physical properties of organic compounds. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]

-

FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

-

Quinoline derivatives (organic compounds) and their properties. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

2,5-Pyrrolidinedione, 1-bromo-. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). Journal of Pharmaceutical Research International. Retrieved from [Link]

-

Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. Retrieved from [Link]

-

Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved January 11, 2026, from [Link]

Sources

- 1. chiralen.com [chiralen.com]

- 2. 4-BROMO-2-METHYLQUINOLINE | 50488-44-3 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 4-Bromo-2-methylisoquinolin-1(2H)-one | C10H8BrNO | CID 311858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of 4-Bromo-2,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-2,8-dimethylquinoline. Given the limited availability of direct, quantitative solubility data for this specific compound, this document synthesizes information from foundational chemical principles, the behavior of analogous structures, and standardized methodologies for solubility determination. It is designed to equip researchers with the theoretical understanding and practical protocols necessary to effectively work with this compound.

Physicochemical Profile and Theoretical Solubility Assessment

Understanding the solubility of a compound begins with its molecular structure and resulting physicochemical properties.

Molecular Structure: this compound possesses a quinoline core, which is a bicyclic aromatic heterocycle. The key features influencing its solubility are:

-

Quinoline Ring System: Aromatic and generally nonpolar, contributing to solubility in organic solvents. The nitrogen atom introduces a degree of polarity and a site for hydrogen bonding or protonation.

-

Bromo Group: The bromine atom at the 4-position is electron-withdrawing and increases the molecular weight (236.11 g/mol ), which tends to decrease solubility in water.[1]

-

Dimethyl Groups: The two methyl groups at the 2- and 8-positions are nonpolar and increase the steric bulk and lipophilicity of the molecule.

Predicted Properties: While experimental data is scarce, computational tools provide valuable estimates. The predicted XLogP3-AA value for a similar compound, 7-Bromo-4,6-dimethylquinoline, is 3.6, indicating a high degree of lipophilicity ("fat-loving") and consequently low predicted aqueous solubility.[2]

Theoretical Solubility: Based on the "like dissolves like" principle, the following behavior can be predicted[3][4]:

-

Nonpolar Organic Solvents: High solubility is expected in solvents like hexane, toluene, and diethyl ether, due to the predominantly nonpolar, aromatic nature of the molecule.

-

Polar Aprotic Solvents: Good solubility is anticipated in solvents such as chloroform, dichloromethane, acetone, and ethyl acetate.[5] The parent compound, quinoline, dissolves readily in most organic solvents.[6][7]

-

Polar Protic Solvents: Lower solubility is expected in polar protic solvents like ethanol and methanol compared to less polar organic solvents. However, some quinoline derivatives are soluble in hot ethanol.[8]

-

Aqueous Solubility: Very low solubility is expected in neutral water due to the molecule's hydrophobicity. Quinoline itself is only slightly soluble in cold water.[6] However, as a weak base (due to the nitrogen atom), its solubility in aqueous solutions is expected to be pH-dependent. In acidic solutions (e.g., 5% HCl), protonation of the quinoline nitrogen forms a salt, which should significantly increase aqueous solubility.[9][10]

| Property | Value / Prediction | Source |

| Molecular Formula | C₁₁H₁₀BrN | [1] |

| Molecular Weight | 236.11 g/mol | [1] |

| Physical Form | Solid | [1] |

| Predicted XLogP3-AA | ~3.6 (based on isomer) | [2] |

| Predicted Aqueous Solubility | Very Low | Inferred from structure |

| Predicted Organic Solvent Solubility | High in nonpolar and polar aprotic solvents | [5][6][7] |

Methodologies for Experimental Solubility Determination

To move from theoretical prediction to quantitative data, standardized experimental protocols are essential. The choice of method depends on the expected solubility range and the required precision.

Sources

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. 7-Bromo-4,6-dimethylquinoline | C11H10BrN | CID 164087750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. youtube.com [youtube.com]

- 5. jinjingchemical.com [jinjingchemical.com]

- 6. Quinoline - Wikipedia [en.wikipedia.org]

- 7. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2,8-dimethylquinoline

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-2,8-dimethylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into established synthetic methodologies, offering a comparative analysis of the Combes and Doebner-von Miller reactions, alongside modern bromination techniques. Each protocol is presented with a detailed, step-by-step approach, emphasizing the causal relationships behind experimental choices to ensure reproducibility and methodological robustness. Furthermore, this guide outlines a rigorous analytical workflow for the structural elucidation and purity assessment of the target compound, employing a suite of spectroscopic and chromatographic techniques. The integration of field-proven insights with authoritative references aims to equip researchers with the practical and theoretical knowledge required for the successful synthesis and characterization of this compound.

Introduction: The Significance of this compound

Quinolines and their derivatives are privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The introduction of a bromine atom at the 4-position of the 2,8-dimethylquinoline core can significantly modulate its physicochemical and pharmacological properties. This halogen substituent can serve as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of diverse chemical libraries for drug screening.[2] Moreover, the specific substitution pattern of this compound influences its electronic properties, making it a potential candidate for applications in organic electronics and materials science.

This guide is structured to provide a holistic understanding of the synthesis and characterization of this important molecule. We will first explore the primary synthetic routes, followed by a detailed exposition of the analytical techniques required for its unambiguous identification and quality control.

Synthetic Strategies for this compound

The synthesis of the 2,8-dimethylquinoline core is a critical first step, which can then be followed by a regioselective bromination. The choice of synthetic strategy is often dictated by the availability of starting materials, desired scale, and safety considerations.

Synthesis of the 2,8-Dimethylquinoline Core: A Comparative Overview

Two classical and highly effective methods for the synthesis of substituted quinolines are the Combes and the Doebner-von Miller reactions.

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[3][4] For the synthesis of 2,8-dimethylquinoline, 2-methylaniline (o-toluidine) and acetylacetone are the requisite starting materials.

Causality Behind Experimental Choices:

-

Aniline Selection: 2-methylaniline is chosen to introduce the methyl group at the 8-position of the quinoline ring.

-

β-Diketone Selection: Acetylacetone provides the carbon atoms for the 2- and 4-positions of the quinoline ring, with the methyl group at the 2-position originating from one of the ketone's methyl groups.

-

Acid Catalyst: Concentrated sulfuric acid is a common choice, acting as both a catalyst and a dehydrating agent to drive the cyclization reaction.[3] Polyphosphoric acid (PPA) can be an effective alternative.[3]

Experimental Protocol: Combes Synthesis of 2,8-Dimethylquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylaniline (1.0 eq) and acetylacetone (1.1 eq).

-

Acid Addition: Slowly add concentrated sulfuric acid (2.0-3.0 eq) to the mixture with cooling in an ice bath to manage the exothermic reaction.

-

Reaction: Heat the reaction mixture to 100-120 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH 8-9). This will precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

DOT Diagram: Combes Synthesis Workflow

Caption: Workflow for the Combes synthesis of 2,8-dimethylquinoline.

The Doebner-von Miller reaction is another powerful method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[1][5] To synthesize 2,8-dimethylquinoline, 2-methylaniline would be reacted with crotonaldehyde.

Causality Behind Experimental Choices:

-

α,β-Unsaturated Carbonyl: Crotonaldehyde serves as the source for the C2, C3, and the 2-methyl group of the quinoline ring.

-

Acid Catalyst and Oxidant: The reaction is typically carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, and an oxidizing agent such as arsenic acid or nitrobenzene is often required to facilitate the final aromatization step.[1] In some cases, an intermediate can act as the oxidant.[1]

Experimental Protocol: Doebner-von Miller Synthesis of 2,8-Dimethylquinoline

-

Reaction Setup: In a flask equipped with a reflux condenser, dissolve 2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Addition of Carbonyl: Slowly add crotonaldehyde (2.0 eq) to the stirred solution.

-

Oxidant Addition (if necessary): Add the oxidizing agent (e.g., nitrobenzene, 0.5 eq).

-

Reaction: Heat the mixture under reflux for several hours. Monitor by TLC.

-

Work-up: After cooling, make the solution alkaline with sodium hydroxide.

-

Extraction: Extract the product with an organic solvent like diethyl ether or dichloromethane.

-

Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or distillation.

DOT Diagram: Doebner-von Miller Synthesis Mechanism

Sources

Purity analysis of 4-Bromo-2,8-dimethylquinoline

An In-Depth Technical Guide to the Purity Analysis of 4-Bromo-2,8-dimethylquinoline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the purity analysis of this compound, a key heterocyclic intermediate in pharmaceutical research and development. Recognizing the criticality of purity in ensuring the safety, efficacy, and reproducibility of downstream applications, this document moves beyond simple protocol recitation. It delves into the scientific rationale behind methodological choices, offering a self-validating analytical strategy. We will explore the anticipated impurity profile based on common synthetic routes and detail a multi-modal analytical approach leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each methodology is presented with a detailed protocol, an explanation of its underlying principles, and expert insights into parameter selection. The guide culminates in a robust method validation strategy compliant with international regulatory standards, ensuring the generation of trustworthy and reliable data for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Purity

This compound (CAS No: 203506-39-2, Molecular Formula: C₁₁H₁₀BrN, Molecular Weight: 236.11 g/mol ) is a substituted quinoline derivative. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] As such, this compound is a valuable intermediate for synthesizing more complex molecules in drug discovery pipelines.

The purity of such an intermediate is not a trivial matter. Unidentified or unquantified impurities can have profound consequences, potentially leading to failed experiments, misleading biological data, or the introduction of toxic by-products in an active pharmaceutical ingredient (API). Regulatory bodies like the FDA and international consortiums like the ICH mandate stringent purity control.[4] Therefore, a rigorous and well-validated analytical strategy is essential to ensure the quality and consistency of the material. This guide provides the technical foundation for establishing such a strategy.

Anticipated Impurity Profile: A Synthesis-Forward Approach

A robust purity analysis begins with a theoretical understanding of potential impurities. These are typically process-related, arising from the synthetic route, or are degradation products. While specific syntheses of this compound are not widely published, we can infer a likely impurity profile from common synthetic methods for analogous bromo-quinolines, such as the bromination of a quinolinol precursor.[5][6]

Potential Process-Related Impurities:

-

Starting Materials: Unreacted 2,8-dimethylquinolin-4-ol.

-

Isomeric Impurities: Bromination occurring at other positions on the quinoline ring (e.g., 5-bromo or 7-bromo isomers).

-

Over-brominated Species: Di- or tri-brominated derivatives of 2,8-dimethylquinoline.[7][8]

-

Reagent Residues: Residual brominating agents (e.g., phosphorus oxybromide, N-Bromosuccinimide) or their by-products.[9]

-

De-brominated Impurity: The presence of 2,8-dimethylquinoline.[10]

| Impurity Class | Potential Structure/Identity | Origin |

| Starting Material | 2,8-dimethylquinolin-4-ol | Incomplete reaction |

| Isomeric By-product | Positional isomers of bromo-2,8-dimethylquinoline | Non-selective bromination |

| Poly-substituted By-product | Di-bromo-2,8-dimethylquinoline | Over-bromination |

| Process Impurity | 2,8-dimethylquinoline | De-bromination side reaction |

| Reagent-Related | Phosphorus-containing by-products | Residual brominating agent |

Core Analytical Methodologies: A Multi-Pronged Strategy

No single analytical technique is sufficient to declare a compound "pure." A validated, multi-modal approach is required to provide a comprehensive purity profile. We will focus on the three pillars of chromatographic separation and structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[11] A reverse-phase method is typically the first choice for non-polar to moderately polar organic molecules like this compound.

Causality & Experimental Rationale: The goal is to develop a method that separates the main this compound peak from all potential impurities.

-

Column Choice: A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds.

-

Mobile Phase: A gradient of a weak organic solvent (Water) and a strong organic solvent (Acetonitrile) is used. This allows for the elution of early, more polar impurities while ensuring that late-eluting, more non-polar impurities (like di-bromo species) are effectively eluted from the column, preventing carryover. A buffer (e.g., ammonium acetate) is used to maintain a stable pH, ensuring consistent peak shapes and retention times.[12]

-

Detector: A UV-Vis detector is chosen. The extended aromatic system of the quinoline ring provides strong chromophores, allowing for sensitive detection, typically in the 220-260 nm range.[13]

Experimental Protocol: Reverse-Phase HPLC

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: 95% to 30% B

-

20-25 min: Hold at 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an orthogonal technique that is highly effective for identifying and quantifying volatile and semi-volatile impurities that are thermally stable. It provides complementary information to HPLC, as separation is based on boiling point and polarity, and detection is based on mass-to-charge ratio, offering structural information.[14]

Causality & Experimental Rationale:

-

Utility: This method is ideal for detecting low molecular weight starting materials, reagent residues, or smaller by-products that might co-elute with the main peak or solvent front in HPLC.

-

Ionization: Electron Ionization (EI) is used, which creates reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for tentative identification of unknown peaks.

Experimental Protocol: GC-MS

-

Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 280 °C.

-

Injection Mode: Split (e.g., 50:1 ratio).

-

Oven Temperature Program:

-

Initial: 100 °C, hold for 2 min.

-

Ramp: 15 °C/min to 300 °C.

-

Hold: 5 min at 300 °C.

-

-

MS Transfer Line Temp: 290 °C.

-

Ion Source Temp: 230 °C.

-

Mass Range: Scan from m/z 40 to 450.

-

Sample Preparation: Prepare a ~1 mg/mL solution in a volatile solvent like Dichloromethane or Ethyl Acetate.

NMR Spectroscopy for Structural Verification

NMR remains the gold standard for unequivocal structural identification. For purity analysis, ¹H NMR is particularly powerful for confirming the identity of the bulk material and can often detect and quantify impurities at levels down to ~0.1% if their signals are in a clear region of the spectrum.[3][15]

Causality & Experimental Rationale:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. The integral of each signal is directly proportional to the number of protons it represents, allowing for quantitative analysis.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

Solvent Choice: A deuterated solvent that fully dissolves the sample is crucial. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for quinoline derivatives.[15][16]

Experimental Protocol: ¹H NMR

-

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Acquisition:

-

Acquire a standard proton spectrum over a range of -1 to 12 ppm.

-

Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 of interest to allow for accurate integration.

-

Process the data with appropriate phasing and baseline correction.

-

-

Analysis:

-

Confirm the expected chemical shifts and coupling patterns for the this compound structure.

-

Integrate all signals, including the main compound and any visible impurities.

-

Quantify impurities relative to the main compound's integral, if a known, non-overlapping signal is available.

-

Method Validation: Ensuring Trustworthy Data

Developing a method is only the first step. To ensure the data is reliable, the primary quantitative method (HPLC) must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH).[17][18] Validation provides documented evidence that the method is suitable for its intended purpose.[19][20]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. noveltyjournals.com [noveltyjournals.com]

- 3. A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 5. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. 4-BROMO-2-METHYLQUINOLINE | 50488-44-3 [chemicalbook.com]

- 7. acgpubs.org [acgpubs.org]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Bedaquiline Des-Bromo Impurity | | SynZeal [synzeal.com]

- 11. iosrjournals.org [iosrjournals.org]

- 12. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPLC Method for Analysis of Bromoform on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 14. jocpr.com [jocpr.com]

- 15. Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit - PMC [pmc.ncbi.nlm.nih.gov]

- 16. impactfactor.org [impactfactor.org]

- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 18. ijrrjournal.com [ijrrjournal.com]

- 19. particle.dk [particle.dk]

- 20. wjarr.com [wjarr.com]

4-Bromo-2,8-dimethylquinoline: A Versatile Scaffold for Modern Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets and exhibit valuable photophysical properties.[1] Within this vast chemical space, 4-Bromo-2,8-dimethylquinoline emerges as a strategically functionalized building block with significant untapped potential. The presence of a reactive bromine atom at the 4-position, coupled with the electronic and steric influence of the two methyl groups, makes this molecule a highly attractive starting point for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the core chemical principles of this compound, detailed experimental protocols for its derivatization, and a forward-looking perspective on its potential applications, particularly in the realm of oncology.

The Strategic Advantage of the this compound Scaffold

The utility of this compound as a research chemical is rooted in its distinct structural features:

-

The Quinoline Core: This bicyclic aromatic system is prevalent in numerous natural products and FDA-approved drugs, prized for its ability to intercalate with DNA, interact with enzyme active sites, and serve as a rigid scaffold for the precise spatial arrangement of pharmacophores.[2]

-

The C4-Bromo Substituent: The bromine atom at the 4-position is the molecule's primary reactive handle. It is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, as well as nucleophilic aromatic substitution (SNAr) reactions.[3][4] This allows for the facile introduction of a wide array of chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR).

-

The C2 and C8-Methyl Groups: These methyl groups are not mere spectators. The C2-methyl group can influence the electronic properties of the pyridine ring and provide a steric environment that can be crucial for selective binding to biological targets. The C8-methyl group, situated on the benzene ring, can likewise impact the molecule's overall lipophilicity and metabolic stability.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀BrN | [5] |

| Molecular Weight | 236.11 g/mol | [5] |

| CAS Number | 203506-39-2 | [5] |

| Appearance | Expected to be a solid | [5] |

| Hazard Codes | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | [5] |

Synthetic Pathways: Accessing the Core Scaffold

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis of 2,8-Dimethylquinoline

Rationale: The Doebner-von Miller reaction is a classic and effective method for constructing the quinoline ring system from anilines and α,β-unsaturated carbonyl compounds. 2-Methylaniline is chosen as the starting material to introduce the C8-methyl group, and crotonaldehyde will ultimately form the pyridine ring, providing the C2-methyl group.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylaniline (10.7 g, 0.1 mol), concentrated hydrochloric acid (20 mL), and water (50 mL).

-

Addition of Reactants: To this stirred solution, slowly add crotonaldehyde (8.4 g, 0.12 mol). A mild exothermic reaction may be observed.

-

Heating and Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4 hours. The solution will darken in color.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is approximately 8-9.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,8-dimethylquinoline.

Detailed Experimental Protocol: Bromination of 2,8-Dimethylquinoline

Rationale: The electron-donating methyl groups activate the quinoline ring towards electrophilic substitution. The C4 position is electronically favored for bromination. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent.

-

Reaction Setup: In a 100 mL round-bottom flask protected from light, dissolve 2,8-dimethylquinoline (1.57 g, 0.01 mol) in acetonitrile (30 mL).

-

Addition of Brominating Agent: Add N-Bromosuccinimide (1.78 g, 0.01 mol) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (50 mL) and wash with a 10% sodium thiosulfate solution (2 x 20 mL) and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to afford this compound.

Key Research Application: A Scaffold for Anticancer Drug Discovery

The quinoline scaffold is a well-established pharmacophore in oncology.[6] Derivatives have been shown to act as tyrosine kinase inhibitors, topoisomerase inhibitors, and modulators of various signaling pathways critical for cancer cell proliferation and survival.[7] this compound provides an excellent starting point for the development of novel anticancer agents.

Hypothesized Mechanism of Action: Targeting Kinase Signaling Pathways

Many quinoline-based anticancer drugs function by inhibiting protein kinases, which are crucial regulators of cell signaling. The general structure of this compound allows for derivatization at the C4 position to introduce moieties that can interact with the ATP-binding pocket of various kinases.

Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway.

Synthetic Derivatization: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds.[8] It is particularly well-suited for coupling aryl halides with arylboronic acids, allowing for the synthesis of biaryl compounds.

Detailed Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-2,8-dimethylquinoline

Rationale: This protocol describes the synthesis of a representative biaryl derivative. The methoxy group is a common feature in many biologically active molecules and can serve as a point for further functionalization or to enhance solubility.

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (236 mg, 1 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (414 mg, 3 mmol).

-

Catalyst and Ligand: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol).

-

Degassing and Solvent Addition: Evacuate the flask and backfill with argon three times. Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Heating: Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (30 mL). Wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(4-methoxyphenyl)-2,8-dimethylquinoline.

Representative Biological Data of Structurally Related Quinoline Analogs

While specific biological data for this compound derivatives is not yet published, the following table presents data for structurally related quinoline compounds to illustrate the potential for potent anticancer activity.

| Compound | Target/Mechanism | Cancer Cell Line | IC₅₀ (nM) | Reference |

| Substituted 8-aminoquinoline | Not specified | T47D (Breast) | 16 | [6] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | Topoisomerase I inhibitor | HT29 (Colon) | 15,000 | [7] |

| Substituted quinoline-piperazine | Influenza A Virus Inhibition | A/WSN/33 (H1N1) | 880 | [9] |

Future Directions and Broader Applications

The versatility of the this compound scaffold extends beyond oncology.

-

Antimicrobial Drug Discovery: The quinoline core is present in several antibacterial and antimalarial drugs. Derivatization of this compound could lead to the discovery of novel agents to combat drug-resistant pathogens.[1][10]

-

Materials Science: Quinolines can exhibit interesting photophysical properties. The ability to introduce various aromatic and heteroaromatic substituents via cross-coupling reactions opens the door to the synthesis of novel organic light-emitting diode (OLED) materials, fluorescent probes, and chemosensors.

-

Agrochemicals: The quinoline scaffold is also found in some pesticides and herbicides. The development of new derivatives could lead to more effective and environmentally benign agrochemicals.

Conclusion

This compound represents a high-potential, yet underexplored, chemical scaffold. Its strategic placement of reactive and modulating functional groups provides a robust platform for the synthesis of diverse molecular libraries. The detailed synthetic and derivatization protocols provided herein serve as a practical guide for researchers to begin exploring the vast chemical space accessible from this versatile intermediate. The demonstrated potential of the broader quinoline class in oncology and other therapeutic areas strongly suggests that this compound and its derivatives are worthy of significant further investigation in the pursuit of novel scientific discoveries and therapeutic innovations.

References

-

Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (n.d.). PMC. Retrieved January 11, 2026, from [Link]

-

Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

-

Biological Activities of Quinoline Derivatives. (n.d.). Bentham Science. Retrieved January 11, 2026, from [Link]

-

Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. (2025). PubMed. Retrieved January 11, 2026, from [Link]

-

Biological Activities of Quinoline Derivatives. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Functionality elaboration of 4-bromo-quinolines. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). PMC. Retrieved January 11, 2026, from [Link]

-

Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. Retrieved January 11, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Bromoquinoline - SRIRAMCHEM [sriramchem.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of 4-Bromo-2,8-dimethylquinoline

An In-depth Technical Guide to 4-Bromo-2,8-dimethylquinoline as a Synthetic Intermediate

In the landscape of modern synthetic and medicinal chemistry, the quinoline scaffold stands out as a "privileged structure," forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its rigid, bicyclic aromatic system provides a robust framework for the precise spatial arrangement of pharmacophores. Within this class, This compound emerges as a particularly valuable synthetic intermediate. The strategic placement of a bromine atom at the C4 position transforms the quinoline core into a versatile building block, primed for a host of high-efficiency cross-coupling reactions. The methyl groups at C2 and C8 provide steric and electronic modulation, influencing the molecule's solubility, metabolic stability, and target-binding interactions.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and application of this compound. We will delve into a robust synthetic pathway, explore its utility in cornerstone C-C and C-N bond-forming reactions, and provide field-proven protocols to empower its application in the laboratory.

Part 1: Synthesis of the this compound Core

The construction of the this compound scaffold is most logically achieved through a two-step sequence: formation of the corresponding 4-hydroxyquinoline precursor, followed by a robust bromination reaction. This approach ensures high yields and regiochemical control.

Synthetic Pathway Overview

The synthesis begins with the well-established Conrad-Limpach or Gould-Jacobs reaction to construct the quinoline core, followed by halogenation to install the key reactive handle at the C4 position.[2][3]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,8-Dimethylquinolin-4-ol

This procedure is adapted from the Gould-Jacobs reaction, a reliable method for synthesizing 4-hydroxyquinolines.[2]

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 2-methylaniline (1.0 eq.), ethyl acetoacetate (1.1 eq.), and a catalytic amount of hydrochloric acid in toluene.

-

Condensation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, indicating the formation of the ethyl (3-((2-methylphenyl)amino)but-2-enoate) intermediate. Monitor the reaction by TLC until the 2-methylaniline is consumed.

-

Solvent Removal: Once the condensation is complete, remove the toluene under reduced pressure.

-

Cyclization: Add the crude intermediate to a flask containing a high-boiling point solvent such as diphenyl ether or Dowtherm A, preheated to 250°C.

-

Reaction Execution: Maintain the temperature at 250°C for 30-45 minutes. The cyclized product will often precipitate from the hot solvent.

-

Work-up and Purification: Cool the mixture to below 100°C and dilute with hexane to facilitate filtration. Filter the solid precipitate, wash thoroughly with hexane and then ethanol to remove residual high-boiling solvent, and dry under vacuum to yield 2,8-Dimethylquinolin-4-ol.

Protocol 2: Synthesis of this compound

This step converts the 4-hydroxy group into the target 4-bromo functionality using a potent brominating agent. The choice of phosphorus oxybromide (POBr₃) or a combination of PBr₃/DMF is effective.[4]

-

Reaction Setup: In a well-ventilated fume hood, equip an oven-dried, three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel.

-

Reagent Addition: Charge the flask with 2,8-Dimethylquinolin-4-ol (1.0 eq.). Carefully add phosphorus oxybromide (POBr₃, 3.0-5.0 eq.) to the flask. The reaction is often performed neat or with a minimal amount of a high-boiling inert solvent.

-

Reaction Execution: Heat the mixture to reflux (typically 100-120°C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC until the starting material is fully consumed.

-

Quenching: After completion, cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 8-9. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Part 2: The Versatility of this compound in Cross-Coupling Reactions

The C4-Br bond is the key to the synthetic utility of this intermediate, providing a reactive site for palladium-catalyzed cross-coupling reactions. These transformations are foundational to modern drug discovery, enabling the modular construction of complex molecular architectures.[5]

| Reaction Type | Coupling Partner | Bond Formed | Product Class |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid | C(sp²) - C(sp²) / C(sp³) | 4-Aryl/Alkyl-2,8-dimethylquinolines |

| Sonogashira Coupling | Terminal Alkyne | C(sp²) - C(sp) | 4-Alkynyl-2,8-dimethylquinolines |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C(sp²) - N | 4-Amino-2,8-dimethylquinolines |

Table 1: Key Cross-Coupling Applications of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably one of the most powerful and widely used methods for constructing biaryl systems and other C-C bonds.[6][7] Its tolerance of a wide range of functional groups, use of stable and accessible boronic acids, and generally mild reaction conditions make it a first-choice strategy in medicinal chemistry.[8][9][10]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(dppf) (1-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).[5]

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water. Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction Execution: Heat the mixture under an inert atmosphere to a temperature between 80°C and 110°C. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-